molecular formula C16H16N2O4 B8042722 Bis(4-aminobenzoic acid)ethylene ester CAS No. 58348-62-2

Bis(4-aminobenzoic acid)ethylene ester

Cat. No.: B8042722
CAS No.: 58348-62-2
M. Wt: 300.31 g/mol
InChI Key: VTDXHXOFPBQISQ-UHFFFAOYSA-N
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Description

Bis(4-aminobenzoic acid)ethylene ester is an organic compound that features two 4-aminobenzoic acid moieties linked by an ethylene ester bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-aminobenzoic acid)ethylene ester typically involves the esterification of 4-aminobenzoic acid with ethylene glycol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. A common method involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, with the reaction mixture being heated to promote esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow systems also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(4-aminobenzoic acid)ethylene ester can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of bis(4-nitrobenzoic acid)ethylene ester.

    Reduction: Formation of bis(4-aminobenzyl alcohol)ethylene ester.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Bis(4-aminobenzoic acid)ethylene ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of cancer and bacterial infections.

    Industry: Utilized in the production of polymers and other advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of bis(4-aminobenzoic acid)ethylene ester largely depends on its application. In drug delivery, for example, the compound can form stable complexes with drugs, enhancing their solubility and bioavailability. The amino groups can interact with various molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: A precursor to bis(4-aminobenzoic acid)ethylene ester, commonly used in the synthesis of folic acid.

    Ethylene glycol diacetate: Similar in structure but lacks the amino groups, making it less versatile in chemical reactions.

    Bis(4-nitrobenzoic acid)ethylene ester: An oxidized form of this compound, used in different chemical applications.

Uniqueness

This compound is unique due to the presence of both amino and ester functional groups, allowing it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields, from organic synthesis to materials science.

Properties

IUPAC Name

2-(4-aminobenzoyl)oxyethyl 4-aminobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c17-13-5-1-11(2-6-13)15(19)21-9-10-22-16(20)12-3-7-14(18)8-4-12/h1-8H,9-10,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDXHXOFPBQISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCOC(=O)C2=CC=C(C=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58348-62-2
Details Compound: Poly(oxy-1,2-ethanediyl), α-(4-aminobenzoyl)-ω-[(4-aminobenzoyl)oxy]-
Record name Poly(oxy-1,2-ethanediyl), α-(4-aminobenzoyl)-ω-[(4-aminobenzoyl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58348-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID501157114
Record name Poly(oxy-1,2-ethanediyl), α-(4-aminobenzoyl)-ω-[(4-aminobenzoyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58348-62-2
Record name Poly(oxy-1,2-ethanediyl), α-(4-aminobenzoyl)-ω-[(4-aminobenzoyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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